Bienvenue dans la boutique en ligne BenchChem!

2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

PIM kinase Structure-Activity Relationship Trifluoromethylpyrimidine

This distinct 2,4-dimethoxy-substituted benzamide lacks the 2-methyl group on the pyrimidine core, a critical structural difference from close analogs. This substitution pattern alters ATP-binding site complementarity, making it an essential tool for deconvoluting PIM kinase structure-selectivity relationships. Ideal for profiling hematological cancer cell lines (DLBCL, AML, MM). Use as a reference standard in ADME assays to benchmark trifluoromethylpyrimidine chemotype pharmacokinetics. Verifiable chemical probe for drug resistance studies when confirmed against recombinant PIM enzymes. Available in research quantities.

Molecular Formula C19H21F3N4O3
Molecular Weight 410.397
CAS No. 1775545-74-8
Cat. No. B2643853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
CAS1775545-74-8
Molecular FormulaC19H21F3N4O3
Molecular Weight410.397
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)OC
InChIInChI=1S/C19H21F3N4O3/c1-28-13-3-4-14(15(9-13)29-2)18(27)25-12-5-7-26(8-6-12)17-10-16(19(20,21)22)23-11-24-17/h3-4,9-12H,5-8H2,1-2H3,(H,25,27)
InChIKeyUQHRTBNUYNAHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 118 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775545-74-8): PIM Kinase Inhibitor for Cancer Research Procurement


2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775545-74-8) is a synthetic small molecule featuring a trifluoromethyl-substituted pyrimidine core, a piperidine linker, and a 2,4-dimethoxybenzamide moiety, classified as a PIM kinase inhibitor [1]. Its constituent substructures are associated with kinase inhibition, making it relevant for oncology research, particularly in hematological malignancies where PIM kinases are overexpressed [1]. As a screening compound, it is available for purchase from commercial suppliers .

Why Close Analogs of 2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide Cannot Be Automatically Substituted


The unique substitution pattern on the pyrimidine core of 2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, specifically the lack of a methyl group at the 2-position, distinguishes it from close analogs like the 2-methyl derivative (CAS 1775384-87-6) . In PIM kinase inhibitors, even minor structural changes can drastically alter ATP-binding site complementarity and thus kinase selectivity profiles, as demonstrated by SAR studies within the parent patent family [1]. This structural difference renders generic substitution unreliable for maintaining target potency, selectivity, and downstream biological effects in experimental settings.

Product-Specific Evidence Guide for 2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide


Structural Differentiation from the 2-Methyl Analog for PIM Kinase Targeting

The target compound, lacking a 2-methyl substituent on the pyrimidine ring, presents a distinct shape and potential hydrogen-bonding acceptor pattern compared to 2,4-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775384-87-6) . SAR analysis of 288 azole-based PIM inhibitors from the US9321756 patent demonstrates that modifications at the pyrimidine 2-position significantly impact both PIM-1 potency and kinase selectivity [1]. The absence of the 2-methyl group in this compound while retaining the trifluoromethyl and 4-piperidinyl linker is a structurally verifiable differentiator.

PIM kinase Structure-Activity Relationship Trifluoromethylpyrimidine

Computed Physicochemical Property Profile for Procurement Specifications

The compound's core computed properties, as reported by the vendor ChemDiv, include a molecular weight of 410.39 g/mol, logP of 3.68, logD of 3.68, and a polar surface area (PSA) of 62.09 Ų . This profile is consistent with classical kinase inhibitor space and can be contrasted with the 2-methyl analog (MW 424.4, predicted higher logP based on increased hydrophobicity) . The lower molecular weight and PSA may confer a different solubility and permeability profile, which are critical parameters for in vitro assay design.

Physicochemical properties Drug likeness Computational chemistry

PIM Kinase Target Class Engagement Verification

While direct quantitative IC50 data for this specific compound is not publicly available in curated databases, the patent family US9321756, of which it is a member, explicitly discloses azole and diazole compounds as PIM kinase inhibitors, with numerous structurally related examples demonstrating nanomolar potency against PIM-1, PIM-2, and/or PIM-3 [1]. BindingDB entries for close analogs (e.g., US9321756, 53: PIM-2 IC50 = 0.638 nM [2]) confirm that this scaffold achieves potent PIM inhibition. The trifluoromethylpyrimidine moiety is a known pharmacophore for ATP-site binding in PIM kinases.

PIM-1 PIM-2 Kinase inhibition Oncology

Optimal Research and Procurement Applications for 2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide


PIM Kinase Selectivity Profiling in Hematological Cancer Cell Lines

Given its well-defined PIM inhibitor pharmacophore [1], this compound is suited for profiling against a panel of hematological cancer cell lines (e.g., DLBCL, AML, MM) where PIM kinases are aberrantly expressed. The absence of a 2-methyl group compared to its closest analog makes it a unique probe for deconvoluting structure-selectivity relationships.

Kinase Selectivity Panel Screening for Lead Optimization

Researchers utilizing the US9321756 patent landscape can employ this compound as a novel starting point for lead optimization. Its distinct substitution pattern is predicted to yield a different off-target kinase profile compared to other analogs, a hypothesis that can be directly tested using commercial kinase selectivity panels.

In Vitro ADME/PK Profiling of Trifluoromethylpyrimidine Kinase Inhibitors

The computed physicochemical properties (MW 410.39, logP 3.68) suggest drug-like permeability. This compound can be used as a reference standard in ADME assays (e.g., Caco-2 permeability, microsomal stability) to benchmark the pharmacokinetic liabilities of the trifluoromethylpyrimidine chemotype.

Chemical Biology Probe for PIM-Dependent Signaling

In the absence of a highly selective PIM inhibitor, this compound serves as a valuable chemical probe to interrogate PIM kinase signaling in cellular models of drug resistance, provided its activity is first confirmed and quantified in-house against recombinant PIM enzymes [1].

Quote Request

Request a Quote for 2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.